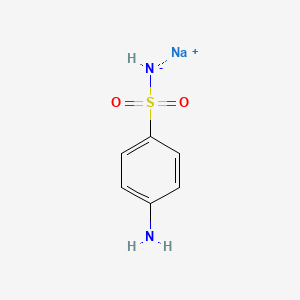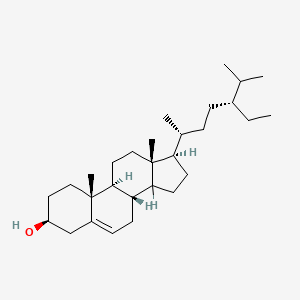
Phytosterols
Vue d'ensemble
Description
Phytosterols are naturally occurring compounds found in plants that have a chemical structure similar to cholesterol. They are widely distributed in plant-based foods such as vegetable oils, nuts, seeds, and legumes. This compound are known for their ability to lower cholesterol levels, making them a popular ingredient in functional foods and dietary supplements .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phytosterols can be extracted from plant sources using various methods. Conventional techniques include soxhlet extraction, cold press, maceration, and screw pressing. Supercritical fluid extraction is an emerging technique due to its efficiency and environmental friendliness .
Industrial Production Methods
Industrially, this compound are often isolated from vegetable oils such as soybean oil, rapeseed oil, sunflower oil, or corn oil. They can also be obtained from “tall oil,” a by-product of wood pulp manufacturing. The extraction process involves saponification, where the oils are treated with an ethanolic potassium hydroxide solution, followed by separation and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Phytosterols undergo various chemical reactions, including:
Oxidation: Catalyzed by enzymes like polyphenol oxidase and peroxidase.
Reduction: Hydrogenation of this compound to obtain phytostanols.
Esterification: This compound can be esterified with fatty acids to form phytosterol esters, which are more soluble in oils and have enhanced stability.
Common Reagents and Conditions
Oxidation: Enzymes such as polyphenol oxidase and peroxidase.
Reduction: Hydrogen gas and a suitable catalyst.
Esterification: Fatty acids and lipase enzymes, with optimal conditions including specific temperatures and molar ratios.
Major Products Formed
Oxidation: Oxidized this compound.
Reduction: Phytostanols.
Esterification: Phytosterol esters.
Applications De Recherche Scientifique
Phytosterols have a wide range of scientific research applications:
Chemistry: Used as precursors for synthesizing other bioactive compounds.
Biology: Studied for their role in plant cell membrane structure and function.
Medicine: Known for their cholesterol-lowering effects, anti-inflammatory, anticancer, and immunomodulatory properties
Industry: Incorporated into functional foods, dietary supplements, and cosmetics for their health benefits.
Mécanisme D'action
Phytosterols exert their effects primarily by competing with cholesterol for absorption in the digestive tract. They displace cholesterol from micelles, reducing its absorption and promoting its excretion. This leads to lower serum cholesterol levels. This compound also modulate glucose metabolism by activating AMP-activated kinase and peroxisome proliferator-activated receptors .
Comparaison Avec Des Composés Similaires
Phytosterols are similar to cholesterol in structure but differ in their side chains and ring saturation. They are more effective at lowering cholesterol levels due to their poor absorption and active excretion back into the intestinal lumen. Similar compounds include:
Cholesterol: Found in animal cells, essential for cell membrane structure.
Phytostanols: Saturated forms of this compound, obtained through hydrogenation.
Brassicasterol, Campesterol, Stigmasterol, and β-sitosterol: Other common this compound with slight variations in their chemical structure.
This compound are unique in their ability to lower cholesterol levels and provide various health benefits, making them valuable in both scientific research and industrial applications.
Propriétés
IUPAC Name |
(3S,8S,9S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26?,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJWDPNRJALLNS-ICLVQLPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949109-75-5, 68441-03-2 | |
| Record name | Phytosterols | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phytosterols CAS 949109-75-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEG-10 Rapeseed Sterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
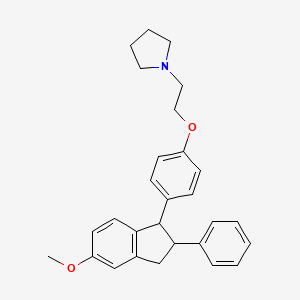







![2-([1,1'-biphenyl]-4-yl)-4H-chromen-4-one](/img/structure/B1254650.png)
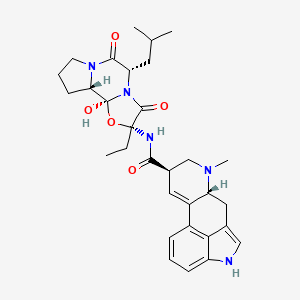
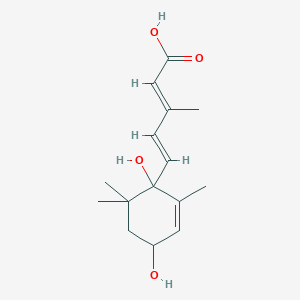

![(2S,5S)-5-Hydroxymethyl-2-isopropyl-1-methyl-1,2,4,5-tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B1254660.png)
